molecular formula C26H25NO6 B12162628 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12162628
M. Wt: 447.5 g/mol
InChI Key: BLVFLOQHWJUULJ-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired substitutions on the pyrrolidine-2,3-dione core. Common synthetic routes may include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

    Cyclization: This step involves the formation of the pyrrolidine ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies may focus on its efficacy, potency, and safety in treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25NO6/c1-17-12-13-21(32-17)24(28)22-23(27(14-7-15-31-2)26(30)25(22)29)18-8-6-11-20(16-18)33-19-9-4-3-5-10-19/h3-6,8-13,16,23,29H,7,14-15H2,1-2H3

InChI Key

BLVFLOQHWJUULJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC4=CC=CC=C4)CCCOC)O

Origin of Product

United States

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